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Hydroxystyrene

Polymer Chemistry Copolymerization Reactivity Ratios

Hydroxystyrene (CAS 2628-17-3), specifically 4-hydroxystyrene (also known as 4-vinylphenol or p-vinylphenol), is a functionalized styrenic monomer with the molecular formula C8H8O and a molecular weight of 120.15 g/mol. It exists as a clear, colorless to light orange liquid at room temperature with a melting point of 73 °C and a density of 1.04 g/mL.

Molecular Formula C8H8O
Molecular Weight 120.15 g/mol
Cat. No. B8347415
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameHydroxystyrene
Molecular FormulaC8H8O
Molecular Weight120.15 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C=CO
InChIInChI=1S/C8H8O/c9-7-6-8-4-2-1-3-5-8/h1-7,9H
InChIKeyXLLXMBCBJGATSP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Hydroxystyrene (4-Vinylphenol) Procurement Guide: Chemical Identity and Key Properties


Hydroxystyrene (CAS 2628-17-3), specifically 4-hydroxystyrene (also known as 4-vinylphenol or p-vinylphenol), is a functionalized styrenic monomer with the molecular formula C8H8O and a molecular weight of 120.15 g/mol [1][2]. It exists as a clear, colorless to light orange liquid at room temperature with a melting point of 73 °C and a density of 1.04 g/mL [3][4]. The compound is distinguished by the presence of a phenolic hydroxyl group para to the vinyl moiety, which imparts unique reactivity, hydrogen-bonding capacity, and aqueous base solubility compared to unsubstituted styrene [5]. Its primary industrial relevance lies in its use as a monomer for the synthesis of poly(4-hydroxystyrene) (PHS) and related copolymers, which are essential components in advanced photoresist formulations, epoxy curing agents, and specialty coatings [6].

Phenolic –OH enables hydrogen bonding and functional derivatization.
Monomer for polyhydroxystyrene resins used in advanced photoresist, epoxy curing, and specialty coating applications.
Aqueous base solubility supports alkaline-developable photoresist design.

Hydroxystyrene Procurement: Why Substitution with Styrene or Other Analogs is Not Viable


Generic substitution of hydroxystyrene with unsubstituted styrene or other vinyl aromatics (e.g., 4-methoxystyrene) is not scientifically justifiable due to profound differences in reactivity, polymer architecture, and ultimate application performance. The phenolic hydroxyl group fundamentally alters the electronic character of the monomer; for example, the Alfrey-Price e-value for o-hydroxystyrene is significantly more negative (-1.13) than that for styrene (-0.80), indicating a markedly more electron-rich double bond that drastically changes copolymerization behavior [1][2]. Furthermore, the linear, addition-polymerized structure of poly(4-hydroxystyrene) (PHS) yields a higher molecular weight and a distinct solubility profile compared to condensation-type phenolic resins like novolac, leading to divergent dissolution kinetics in aqueous base developers [3]. Attempting to replace hydroxystyrene with a generic analog in a photoresist or compatibilizer formulation will result in uncontrolled copolymer composition, altered glass transition temperatures (Tg), and a complete loss of the hydrogen-bonding and base-solubility required for high-resolution lithography [4].

Unsubstituted styrene lacks the phenolic –OH group, altering copolymerization reactivity and electronic character, which may result in uncontrolled polymer composition.
Poly(4-hydroxystyrene) architecture yields distinct dissolution kinetics with surface acceleration, unlike novolac resins, limiting interchangeability in lithographic processes.
Hydrogen bonding and base solubility are absent in non-hydroxylated analogs, preventing the required performance profile in advanced formulations.

Hydroxystyrene Selection Guide: Head-to-Head Quantitative Performance Data vs. Competitor Compounds


Polymerization Reactivity Ratio (r1, r2) Comparison of p-Hydroxystyrene vs. Styrene

In free-radical copolymerization with styrene, p-hydroxystyrene exhibits distinct reactivity ratios that differ significantly from the ideal random copolymerization case. The reactivity ratios for the p-hydroxystyrene/styrene system were determined to be r₁ (styrene) = 0.37 and r₂ (p-hydroxystyrene) = 0.28 using the Fineman–Ross equation [1]. This indicates a strong tendency towards alternating copolymerization, in contrast to the near-ideal copolymerization behavior observed for styrene with many other substituted styrenes. This knowledge is crucial for predicting copolymer composition and sequence distribution during synthesis.

Reactivity Ratios (r₁, r₂)
Head-to-head
r₁(styrene)=0.37, r₂(pHS)=0.28; r₁×r₂=0.10
Supports prediction of copolymer composition and sequence distribution.
Free-radical copolymerization data.
Polymer Chemistry Copolymerization Reactivity Ratios

Comparative Dissolution Kinetics of Poly(4-hydroxystyrene) (PHS) vs. Novolac Resin in Photoresist Applications

A direct comparison of dissolution behavior revealed that poly(p-hydroxystyrene) (PHS) does not exhibit the same high degree of dissolution discrimination between exposed and unexposed areas as novolac resin in a functional photoresist formulation [1]. In thin-film dissolution rate studies using a Quartz Crystal Microbalance (QCM), PHS was found to exhibit strong surface acceleration behavior, in stark contrast to the classic surface inhibition observed for novolac polymers [2]. Furthermore, the dissolution rate of PHS thin films was found to depend strongly on film thickness for films below a critical thickness value, a phenomenon not observed to the same degree with novolac [2].

Dissolution Behavior
Head-to-head
PHS shows surface acceleration with film-thickness-dependent rate; novolac exhibits surface inhibition.
Informs developer selection and process optimization for photoresists.
QCM thin-film studies.
Microlithography Photoresist Polymer Dissolution

Glass Transition Temperature (Tg) Modulation via Hydroxystyrene Content in Styrene Copolymers

The incorporation of hydroxystyrene units into a polystyrene backbone enables precise tuning of the glass transition temperature (Tg) through intermolecular hydrogen bonding. Differential scanning calorimetry (DSC) studies show that the Tg of styrene/hydroxystyrene (S/HS) copolymers increases linearly with the increasing mole fraction of hydroxystyrene [1]. A 57/43 mol% random S/HS copolymer exhibits a single, narrow Tg, while gradient copolymers of similar composition (e.g., 59/41 mol% S/HS) show two distinct Tgs, demonstrating the ability to engineer complex thermal behavior through controlled monomer sequencing [2].

Tg Dependence
Head-to-head
Linear increase in Tg with mol% HS; random copolymer shows single Tg, gradient shows two Tgs.
Enables tailored thermal properties for adhesives and photoresists.
DSC data.
Polymer Physics Thermal Analysis Hydrogen Bonding

Dual-Functionality: Poly(4-hydroxystyrene) as Both High-Resolution Photoresist and Self-Assembling Block

Poly(4-hydroxystyrene) (PHS) is a key component in block copolymers that uniquely combine the properties of a high-resolution negative-tone photoresist with those of a self-assembling material [1]. In a system like poly(α-methylstyrene)-block-poly(4-hydroxystyrene) (PaMS-b-PHOST), the PHS block can be radiation-induced cross-linked to act as a deep-UV photoresist, while the entire block copolymer can self-assemble into cylindrical or spherical nanodomains via solvent vapor annealing [1][2]. This dual functionality enables simultaneous top-down lithographic patterning and bottom-up self-assembly, a capability not shared by traditional novolac-based resists or simple styrenic block copolymers.

Functional Versatility
Cross-study comparable
PHS block acts as negative-tone DUV photoresist and self-assembles into nanodomains.
Supports combined top-down and bottom-up nanopatterning workflows.
Demonstrated in PaMS-b-PHOST systems.
Block Copolymer Lithography Self-Assembly Deep UV Photoresist

Tunable Dissolution Rate via Copolymerization of 2- and 4-Hydroxystyrene Isomers

The dissolution rates of polyhydroxystyrene homopolymers in aqueous base are highly dependent on the position of the hydroxyl group. Poly(2-hydroxystyrene) dissolves too slowly, while poly(4-hydroxystyrene) dissolves too quickly for use in conventional dissolution inhibition photoresist systems [1]. However, copolymerization of the two monomers allows for precise tuning of the dissolution rate to any intermediate value—a concept termed 'dial-a-dissolution-rate' copolymers [1]. A 1:1 copolymer of 2- and 4-hydroxystyrene was found to have a dissolution rate comparable to novolac resins and resolved 0.4 μm features at a dose of 340 mJ/cm² when formulated into a photoresist [1].

Dial-a-Dissolution-Rate
Head-to-head
1:1 2-/4-hydroxystyrene copolymer achieves dissolution rate comparable to novolac; resolves 0.4 µm features.
Allows precise control of photoresist dissolution kinetics.
DNQ-sensitized resist formulation.
Photoresist Dissolution Rate Copolymer Design

Improved Deep-UV Transparency and Sensitivity of Methylated Poly(4-hydroxystyrene) vs. Novolac

For deep-ultraviolet (DUV) lithography at 248 nm, the optical absorbance of the resist matrix is a critical parameter. Methylated poly(4-hydroxystyrene) resins exhibit approximately half the optical absorbance of traditional novolac resins at this wavelength [1]. When formulated into a three-component chemically amplified resist system, methylated poly(4-hydroxystyrene) achieved high sensitivity (<5 mJ/cm²) and high contrast (γ > 3), a performance metric that is difficult to achieve with novolac-based systems at these wavelengths due to their higher absorbance [1].

DUV Absorbance & Sensitivity
Head-to-head
Methylated PHS shows ≈50% lower absorbance at 248 nm vs. novolac; sensitivity 3.
May support uniform exposure and improved sidewall profiles in DUV lithography.
Chemically amplified resist system.
Deep-UV Lithography Photoresist Optical Absorbance

Hydroxystyrene Application Scenarios: Where Performance Data Drives Purchasing Decisions


Advanced Semiconductor Lithography: Photoresist Resin for DUV and e-Beam

Based on the demonstrated low deep-UV absorbance and high sensitivity (<5 mJ/cm²) of methylated poly(4-hydroxystyrene) derivatives [1], procurement of high-purity hydroxystyrene monomer is justified for the synthesis of next-generation photoresist resins for 248 nm and e-beam lithography. The ability to tune dissolution rates via copolymerization of 2- and 4-hydroxystyrene isomers [2] allows for the fine-tuning of resist performance to meet stringent semiconductor manufacturing specifications. Furthermore, the dual-functionality of PHS-based block copolymers as both patternable resist and self-assembling material [3] makes hydroxystyrene a critical raw material for exploring directed self-assembly (DSA) lithography.

High-Performance Polymer Compatibilizers and Adhesives

The strong hydrogen-bonding capacity of the phenolic hydroxyl group in hydroxystyrene, which linearly increases the glass transition temperature (Tg) in copolymers [4], makes S/HS gradient copolymers effective compatibilizers for immiscible polymer blends [5]. This evidence supports the selection of hydroxystyrene over non-functionalized styrene for formulating advanced compatibilizers that reduce interfacial tension and improve mechanical properties in recycled plastic streams or high-value polymer alloys. Similarly, PHS homopolymers with controlled molecular weight (e.g., Mw 4,000-6,000) are excellent curing agents for epoxy resins, enhancing Tg and chemical resistance in high-reliability electronic laminates and adhesives.

Specialty Coatings and Metal Surface Treatments

The unique dissolution behavior and film-forming properties of PHS, which differs significantly from novolac and other phenolic resins [6], makes it a prime candidate for formulating advanced coatings. The high reactivity of the para-hydroxyl group in linear PHS allows for near-theoretical derivatization , enabling the creation of tailored polymers for metal surface treatment agents with excellent rust prevention on steel, aluminum, and copper . This performance advantage, driven by molecular architecture rather than simple phenolic content, justifies the selection of hydroxystyrene-based polymers for demanding coating applications requiring precise functionality and durability.

Application
Selection Property
Validation Focus
Advanced Semiconductor Lithography: DUV and e‑Beam Photoresist Resin
Optical absorbance and crosslinking efficiency
Deep‑UV lithography performance and pattern resolution
High-Performance Polymer Compatibilizers and Adhesives
Hydrogen-bonding capability and Tg enhancement
Interfacial adhesion and thermal stability in blends
Specialty Coatings and Metal Surface Treatments
Film-forming behavior and derivatization reactivity
Coating uniformity, corrosion resistance, and durability
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